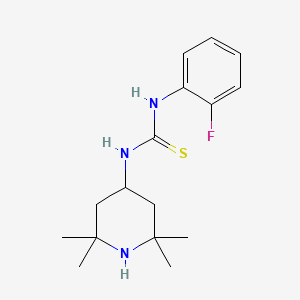
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime, also known as PTIO, is a chemical compound that is widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to have a variety of biochemical and physiological effects.
作用机制
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime works by reacting with NO to form a stable nitroxide radical. This reaction effectively removes excess NO from the system and prevents it from causing oxidative damage. The reaction between 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime and NO is highly specific and does not react with other reactive oxygen species.
Biochemical and Physiological Effects
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of animal models. It has also been shown to improve endothelial function and reduce blood pressure in hypertensive rats. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to protect against ischemia-reperfusion injury in the heart and brain.
实验室实验的优点和局限性
One of the advantages of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in lab experiments is its specificity for NO. This allows researchers to selectively scavenge excess NO without affecting other reactive oxygen species. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is relatively stable and can be stored for long periods of time. However, one limitation of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is that it can be toxic at high concentrations. Researchers must carefully titrate the concentration of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime to avoid toxicity.
未来方向
There are several future directions for research on 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. One area of interest is the development of new NO scavengers that are more effective and less toxic than 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. Additionally, researchers are exploring the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in the treatment of various diseases, including hypertension, diabetes, and neurodegenerative diseases. Finally, researchers are investigating the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime as a tool for studying the role of NO in various physiological processes.
Conclusion
In conclusion, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is a widely used NO scavenger that has a variety of biochemical and physiological effects. Its specificity for NO makes it a valuable tool for studying the role of NO in various physiological processes. While there are some limitations to its use, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has proven to be a valuable tool for researchers in the field of oxidative stress and inflammation.
合成方法
The synthesis of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime involves the reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in ethanol or methanol at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. However, excessive production of NO can lead to oxidative stress and tissue damage. 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is used to scavenge excess NO and prevent oxidative damage.
属性
IUPAC Name |
(NE)-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-15-9-11-10-17(12-5-2-1-3-6-12)16-14(11)13-7-4-8-19-13/h1-10,18H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUCUMTJPZPEM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
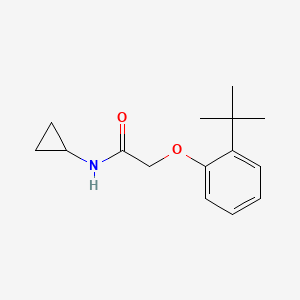
![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

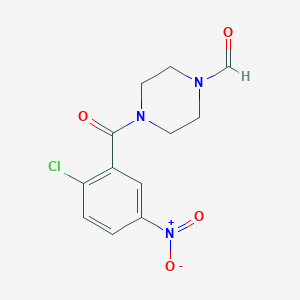
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

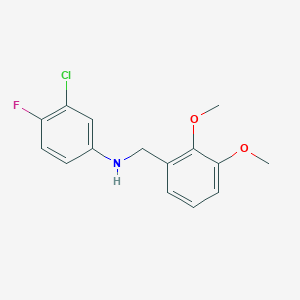
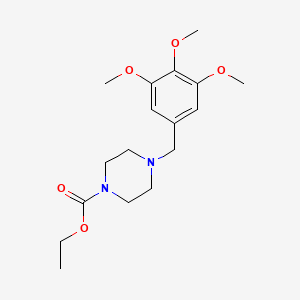
![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
